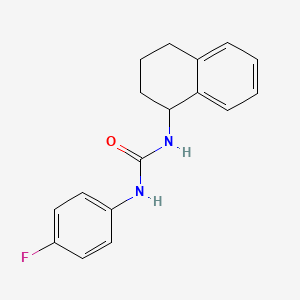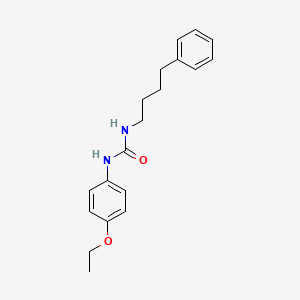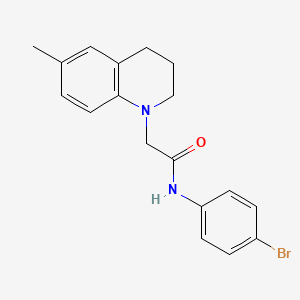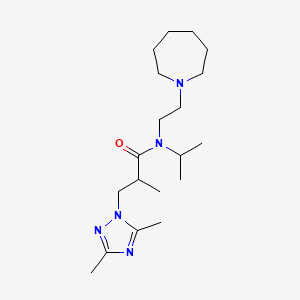
N-(4-fluorophenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea
Descripción general
Descripción
N-(4-fluorophenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea, also known as "URB597," is a synthetic inhibitor of fatty acid amide hydrolase (FAAH). This enzyme is responsible for breaking down endocannabinoids, which are natural compounds that regulate pain, inflammation, and other physiological processes. By inhibiting FAAH, URB597 can increase the levels of endocannabinoids in the body, leading to potential therapeutic benefits.
Mecanismo De Acción
While URB597 is known to inhibit FAAH, the exact mechanism of action is not fully understood. Further research is needed to elucidate this mechanism.
4. Novel applications: URB597 may have potential therapeutic effects for a variety of conditions beyond those currently being studied, and further research is needed to explore these possibilities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
URB597 has several advantages and limitations for lab experiments. Some of these include:
Advantages:
1. Specificity: URB597 is a specific inhibitor of FAAH, which can make it useful for studying the effects of endocannabinoids.
2. Potency: URB597 is a potent inhibitor of FAAH, which can make it useful for studying the effects of endocannabinoids at low concentrations.
3. Stability: URB597 is a stable compound, which can make it useful for long-term experiments.
Limitations:
1. Cost: URB597 can be expensive to synthesize, which can limit its use in some experiments.
2. Toxicity: URB597 has been shown to be toxic at high concentrations, which can limit its use in some experiments.
3. Species differences: The effects of URB597 can vary between different species, which can limit its use in some experiments.
Direcciones Futuras
There are several future directions for research on URB597. Some of these include:
1. Clinical trials: URB597 has shown promising results in animal models, and clinical trials are needed to determine its potential therapeutic effects in humans.
2. Combination therapies: URB597 may be more effective when combined with other drugs or therapies, and further research is needed to explore these possibilities.
3.
Aplicaciones Científicas De Investigación
URB597 has been the subject of numerous scientific studies due to its potential therapeutic effects. Some of the research applications include:
1. Pain relief: Endocannabinoids are known to play a role in pain regulation, and URB597 has been shown to increase the levels of these compounds in animal models. This has led to research into the potential use of URB597 as a pain reliever.
2. Anti-inflammatory effects: Endocannabinoids also have anti-inflammatory properties, and URB597 has been shown to reduce inflammation in animal models. This has led to research into the potential use of URB597 as an anti-inflammatory agent.
3. Neuroprotection: Endocannabinoids are also involved in neuroprotection, and URB597 has been shown to protect against brain damage in animal models of stroke and traumatic brain injury. This has led to research into the potential use of URB597 for the treatment of neurological disorders.
Propiedades
IUPAC Name |
1-(4-fluorophenyl)-3-(1,2,3,4-tetrahydronaphthalen-1-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O/c18-13-8-10-14(11-9-13)19-17(21)20-16-7-3-5-12-4-1-2-6-15(12)16/h1-2,4,6,8-11,16H,3,5,7H2,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUBANFJPYBUTLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)NC(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49824091 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(4-Fluorophenyl)-3-(1,2,3,4-tetrahydronaphthalen-1-yl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[1-(4-ethoxyphenyl)ethyl]-N'-phenylthiourea](/img/structure/B4287168.png)
![N-(4-bromophenyl)-N'-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B4287170.png)




![dimethyl 5-{[(2,6-dimethyl-4-morpholinyl)acetyl]amino}isophthalate](/img/structure/B4287197.png)
![N-[1-(3-methoxyphenyl)ethyl]-N'-(3-methylphenyl)thiourea](/img/structure/B4287201.png)

![N-{4-[(3,5-dimethyl-1-piperidinyl)sulfonyl]phenyl}-4-ethylbenzenesulfonamide](/img/structure/B4287227.png)

![2-[4-(2-furylmethyl)-1-piperazinyl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B4287241.png)
![N-cyclopentyl-2-{[4-methyl-5-(5-methyl-4-phenyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4287242.png)